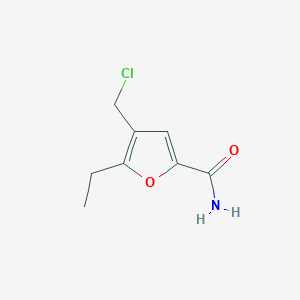

4-(Chloromethyl)-5-ethylfuran-2-carboxamide

CAS No.: 884588-32-3

Cat. No.: VC2415750

Molecular Formula: C8H10ClNO2

Molecular Weight: 187.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 884588-32-3 |

|---|---|

| Molecular Formula | C8H10ClNO2 |

| Molecular Weight | 187.62 g/mol |

| IUPAC Name | 4-(chloromethyl)-5-ethylfuran-2-carboxamide |

| Standard InChI | InChI=1S/C8H10ClNO2/c1-2-6-5(4-9)3-7(12-6)8(10)11/h3H,2,4H2,1H3,(H2,10,11) |

| Standard InChI Key | LPXVPLIGHNFQSZ-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=C(O1)C(=O)N)CCl |

| Canonical SMILES | CCC1=C(C=C(O1)C(=O)N)CCl |

Introduction

Chemical Structure and Physical Properties

Structural Characteristics

4-(Chloromethyl)-5-ethylfuran-2-carboxamide is a heterocyclic organic compound belonging to the furan family. The molecule consists of a five-membered furan ring with oxygen as the heteroatom. The furan ring is substituted at multiple positions: a chloromethyl group at position 4, an ethyl group at position 5, and a carboxamide group at position 2. This arrangement of functional groups creates a compound with unique chemical reactivity and potential biological activities.

The presence of the chloromethyl group introduces a reactive site for nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate. The ethyl substituent contributes to the lipophilicity of the molecule, while the carboxamide group can participate in hydrogen bonding interactions, potentially important for biological activity.

Physical and Chemical Properties

The compound possesses several distinct physical and chemical properties that are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 884588-32-3 |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| IUPAC Name | 4-(chloromethyl)-5-ethylfuran-2-carboxamide |

| Standard InChIKey | LPXVPLIGHNFQSZ-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=C(O1)C(=O)N)CCl |

| PubChem Compound ID | 1519844 |

These properties establish the fundamental chemical identity of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide and provide the basis for further scientific investigation.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide typically involves a multi-step process starting from furan derivatives. The preparation commonly begins with chloromethyl derivatives of furan and furan-2-carboxylic acid derivatives as primary precursors. These starting materials can be derived from biomass feedstocks, offering a potentially sustainable route for the synthesis of this compound.

The synthetic pathway generally involves:

-

Preparation of appropriately substituted furan ring

-

Introduction of the chloromethyl group at position 4

-

Addition of the ethyl substituent at position 5

-

Formation or modification of the carboxamide group at position 2

Each of these steps requires careful control of reaction conditions, including temperature, solvent selection, and reaction time to optimize yield and purity.

Reaction Conditions and Considerations

The synthesis of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide demands precise control of reaction parameters. Temperature regulation is particularly critical, as side reactions can occur under elevated temperatures. The use of anhydrous conditions is often necessary to prevent unwanted hydrolysis of intermediates. Catalysts may be employed to enhance reaction efficiency and selectivity.

When comparing the synthesis of this compound to the related methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate, the main difference lies in the final step, where amidation replaces esterification. The methyl ester derivative requires different reaction conditions for its preparation, typically involving methanol and acid catalysis .

Chemical Reactivity and Functional Group Analysis

Reactivity of the Chloromethyl Group

Future Research Directions

Analytical Methods for Characterization

Comprehensive characterization of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide and its derivatives requires the application of various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment

-

High-Performance Liquid Chromatography (HPLC) for separation and quantification

-

Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis

-

X-ray Crystallography for definitive three-dimensional structural determination

-

Infrared (IR) and Raman Spectroscopy for functional group identification

These analytical methods provide complementary information that collectively enables thorough characterization of the compound and monitoring of reactions involving this molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume